L-Norleucinamide, L-alanyl-
Overview
Description
L-Norleucinamide, L-alanyl- is a dipeptide compound composed of L-norleucine and L-alanine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipeptides like L-Norleucinamide, L-alanyl- can be achieved through several methods. One common approach is the use of nonribosomal peptide synthetase-based methods and L-amino acid α-ligase-based methods, which enable the production of dipeptides through fermentative processes . Another method involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase, which has shown promise due to its high enzyme activity and stability .
Industrial Production Methods
Industrial production of dipeptides often involves enzymatic synthesis due to its efficiency and specificity. For example, the production of L-alanyl-L-glutamine by immobilized cells has been explored, demonstrating the potential for high-efficiency production using biotechnological methods .
Chemical Reactions Analysis
Types of Reactions
L-Norleucinamide, L-alanyl- can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of peptide bonds is a common reaction, often catalyzed by proteases such as Streptomyces griseus protease .
Common Reagents and Conditions
Common reagents used in the reactions involving dipeptides include proteases, acids, and bases. The hydrolysis of peptide bonds typically occurs under mild conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the hydrolysis of L-Norleucinamide, L-alanyl- are the constituent amino acids, L-norleucine and L-alanine .
Scientific Research Applications
L-Norleucinamide, L-alanyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate for studying enzyme specificity and activity, particularly proteases.
Industry: The compound is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of L-Norleucinamide, L-alanyl- involves its interaction with specific enzymes, such as proteases, which catalyze the hydrolysis of the peptide bond. This interaction is crucial for understanding the compound’s role in biological processes and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with similar applications in enhancing nutrient absorption and immune function.
L-alanyl-L-tyrosine: Used in studies of enzyme specificity and activity.
Uniqueness
L-Norleucinamide, L-alanyl- is unique due to its specific amino acid composition, which influences its chemical properties and biological activity. Its stability and ease of synthesis make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVWRELKZINEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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